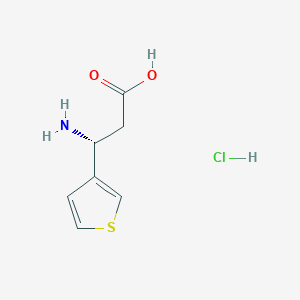
(R)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the thiophene ring, which can be achieved through various methods, including the Gewald reaction.
Amino Acid Formation: The thiophene derivative is then subjected to a series of reactions to introduce the amino group and form the propanoic acid backbone. This often involves the use of protecting groups to ensure selective reactions.
Chirality Introduction: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired ®-configuration.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can yield dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino acid moiety allow it to bind to active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
3-Amino-3-(furan-3-yl)propanoic acid hydrochloride: A similar compound with a furan ring instead of a thiophene ring.
3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride: A similar compound with a pyridine ring.
Uniqueness: ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H10ClNO2S |
|---|---|
Poids moléculaire |
207.68 g/mol |
Nom IUPAC |
(3R)-3-amino-3-thiophen-3-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(3-7(9)10)5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m1./s1 |
Clé InChI |
BINHXEQKUBRNPI-FYZOBXCZSA-N |
SMILES isomérique |
C1=CSC=C1[C@@H](CC(=O)O)N.Cl |
SMILES canonique |
C1=CSC=C1C(CC(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate](/img/structure/B15216820.png)
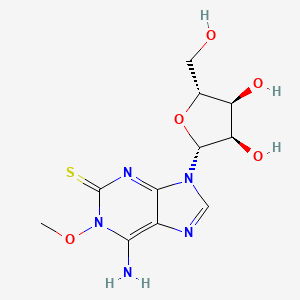
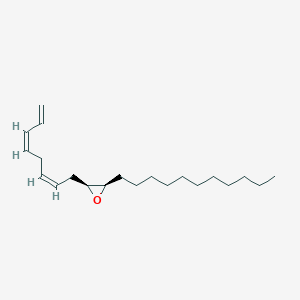

![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)

![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)

![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B15216867.png)
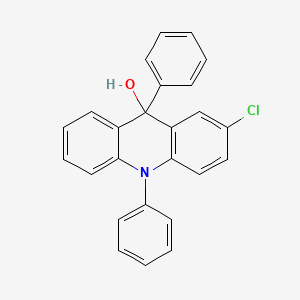
![{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid](/img/structure/B15216890.png)
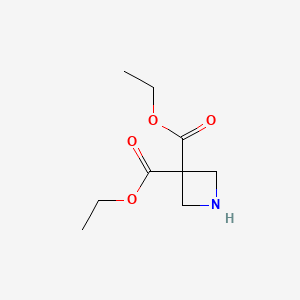
![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
